Ethyl isoindoline-5-carboxylate
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Overview
Description
Ethyl isoindoline-5-carboxylate is a chemical compound belonging to the class of isoindoline derivatives. Isoindoline derivatives are known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of an isoindoline ring system with an ethyl ester group attached to the carboxylate functional group at the 5-position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl isoindoline-5-carboxylate typically involves the condensation of an aromatic primary amine with a maleic anhydride derivative, followed by cyclization to form the isoindoline ring system. One common method involves the use of copper-catalyzed cascade reactions, which provide an efficient pathway for the synthesis of isoindoline derivatives .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Ethyl isoindoline-5-carboxylate can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxo derivatives.
Reduction: Formation of reduced isoindoline derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions at the aromatic ring.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon or sodium borohydride.
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions include various substituted isoindoline derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antiviral, anticancer, and antimicrobial properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and polymer additives
Mechanism of Action
The mechanism of action of ethyl isoindoline-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit certain enzymes involved in viral replication or cancer cell proliferation .
Comparison with Similar Compounds
- Ethyl isoindoline-1-carboxylate
- Ethyl isoindoline-3-carboxylate
- Ethyl isoindoline-4-carboxylate
Comparison: Ethyl isoindoline-5-carboxylate is unique due to its specific substitution pattern at the 5-position, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C11H13NO2 |
---|---|
Molecular Weight |
191.23 g/mol |
IUPAC Name |
ethyl 2,3-dihydro-1H-isoindole-5-carboxylate |
InChI |
InChI=1S/C11H13NO2/c1-2-14-11(13)8-3-4-9-6-12-7-10(9)5-8/h3-5,12H,2,6-7H2,1H3 |
InChI Key |
ONPFYAZYJKDTAQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(CNC2)C=C1 |
Origin of Product |
United States |
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